2-(2,6-Dimethylphenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHDWAQGHERIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406529 | |
| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124377-60-2 | |
| Record name | 2-(2,6-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2,6 Dimethylphenoxy Propanoic Acid
Classical Synthetic Routes to 2-(2,6-Dimethylphenoxy)propanoic Acid and Related Analogs
The traditional approaches to synthesizing this compound and similar compounds primarily rely on well-established chemical reactions, including etherification and carboxylic acid functionalization.
Etherification Reactions Involving 2,6-Dimethylphenol (B121312) Precursors
A prominent method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.comwikipedia.org In this specific synthesis, 2,6-dimethylphenol is deprotonated by a strong base, such as sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as an alpha-halo propionate (B1217596), to form the ether linkage. youtube.com The reaction is typically carried out in an aprotic polar solvent, like dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the S\textsubscript{N}2 mechanism. byjus.com
The general scheme for this reaction is as follows:
Step 1: Deprotonation of 2,6-Dimethylphenol: The hydroxyl group of 2,6-dimethylphenol is deprotonated by a base to form the 2,6-dimethylphenoxide ion.
Step 2: Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon of a propanoic acid derivative with a good leaving group (e.g., a halogen) at the C2 position.
This method is widely applicable for the synthesis of various aryloxypropanoic acids. amanote.com
Carboxylic Acid Functionalization Approaches
Another classical approach involves the functionalization of a pre-existing molecule containing a carboxylic acid group. These methods can include esterification followed by other transformations or direct modifications of the carboxylic acid moiety. researchgate.net For instance, a molecule with a phenoxy group can be elaborated by introducing a propanoic acid side chain. nih.gov
These functionalization strategies are crucial for creating a library of related analogs with diverse properties. The reactivity of the carboxylic acid group allows for a wide range of chemical transformations. mdpi.com
Advanced Strategies for Stereoselective Synthesis of this compound
The presence of a chiral center at the C2 position of the propanoic acid chain means that this compound can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for specific applications.
Enantioselective Synthesis and Chiral Induction
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries, catalysts, or starting materials. In the context of this compound, a chiral auxiliary can be attached to the propanoic acid moiety to direct the stereochemical outcome of a subsequent reaction. scribd.com Following the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
Chiral induction can also be achieved by employing a chiral catalyst that facilitates the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer.
Biocatalytic Approaches to Chiral this compound
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high stereoselectivity of enzymes. nih.gov Enzymes such as lipases and esterases can be used for the kinetic resolution of a racemic mixture of this compound or its esters. elsevierpure.com In a kinetic resolution, one enantiomer reacts faster with the enzyme, allowing for the separation of the unreacted enantiomer and the product.
Whole-cell biotransformations can also be employed, where microorganisms are used to perform stereoselective reactions. magtech.com.cn These methods are often considered "green" as they are performed under mild conditions and use renewable catalysts. nih.gov The use of biocatalysis can lead to high enantiomeric excess and yields. nih.govresearchgate.net
Derivatization Reactions and Functional Group Interconversions of this compound
The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. solubilityofthings.comyoutube.com These transformations, known as functional group interconversions, are essential for creating derivatives with modified properties. ub.eduimperial.ac.uk
Common derivatization reactions for carboxylic acids include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amide formation: Reaction with an amine, often activated by a coupling agent, to form an amide.
Reduction: Reduction of the carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride.
Conversion to acid chloride: Reaction with thionyl chloride or oxalyl chloride to form an acid chloride, which is a more reactive intermediate.
These derivatization reactions are crucial for creating a diverse range of compounds for further study and application. researchgate.netlibretexts.orgresearchgate.net
Table of Reaction Parameters for Williamson Ether Synthesis
| Parameter | Conditions |
|---|---|
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |
| Leaving Group | Bromine (Br), Chlorine (Cl), Iodine (I) |
| Temperature | Room Temperature to 80°C |
Table of Biocatalytic Methods for Chiral Synthesis
| Enzyme/Microorganism | Reaction Type | Outcome |
|---|---|---|
| Lipase | Kinetic Resolution of Esters | Enantiomerically enriched acid and ester |
| Esterase | Hydrolysis of Racemic Ester | Enantiomerically pure acid |
Synthesis of Esters and Amides
The carboxylic acid moiety of this compound is a prime site for modification, readily undergoing esterification and amidation reactions to produce a variety of ester and amide derivatives.
The synthesis of amides from this compound can be accomplished through various methods. A common approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond by activating the carboxylic acid group. This method is widely used in peptide synthesis and can be applied to a broad range of amines. Another catalytic approach involves the use of boric acid, which has been shown to effectively catalyze the amidation of benzoic acid with benzylamine, yielding the corresponding amide in high yields. sciepub.com Furthermore, direct amidation of esters, which can be synthesized from the parent carboxylic acid, provides an alternative route to amide formation. nih.gov
| Product | Reagents | Catalyst/Coupling Agent | Reaction Conditions | Yield (%) |
| Methyl 2-(2,6-dimethylphenoxy)propanoate | This compound, Methanol (B129727) | Sulfuric Acid (catalyst) | Reflux | Data not available |
| N-Substituted 2-(2,6-dimethylphenoxy)propanamide | This compound, Amine | Dicyclohexylcarbodiimide (DCC) | Room Temperature | Data not available |
| N-Benzyl-2-(2,6-dimethylphenoxy)propanamide | This compound, Benzylamine | Boric Acid (catalyst) | Reflux in Toluene | Data not available |
Structural Modifications on the Phenoxy Ring and Propanoic Acid Side Chain
Beyond the carboxylic acid group, the structure of this compound can be further modified at the phenoxy ring and the propanoic acid side chain, leading to a wider array of derivatives.
The aromatic phenoxy ring is susceptible to electrophilic substitution reactions, such as halogenation. The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic and lipophilic properties of the molecule. For aryloxypropanoic acids, direct halogenation can be achieved using various halogenating agents. For example, the use of N-halocarboximides in the presence of a radical initiator can introduce a halogen atom at the 2-position of the propanoic acid chain. google.com While specific examples for the phenoxy ring of this compound are not detailed, related methodologies for the halogenation of aryl carboxylic acids suggest that such transformations are feasible. orgsyn.org
The propanoic acid side chain also offers opportunities for structural diversification. For instance, the carbonyl group of the corresponding ketone, 1-(2,6-dimethylphenoxy)-2-propanone, which can be synthesized from 2,6-dimethylphenol and chloroacetone (B47974), can be reduced to an amine. This transformation opens up possibilities for the synthesis of various amine derivatives. The synthesis of mexiletine, an analogue, involves the reaction of 2,6-dimethylphenol with chloroacetone to form the intermediate ketone, which is then converted to an oxime and subsequently reduced to the amine. google.com
Furthermore, the alkylation of related 2-(4-alkylphenyl)propanoic acids has been achieved through Friedel-Crafts reaction of the corresponding alkylbenzene with ethyl 2-chloropropionate, followed by hydrolysis. google.com This suggests a potential route for introducing alkyl substituents onto the phenoxy ring of this compound.
| Modification | Reagents/Reaction Type | Potential Product |
| Phenoxy Ring | ||
| Halogenation | N-Halosuccinimide, Radical Initiator | Halogenated this compound |
| Alkylation | Alkyl Halide, Lewis Acid (Friedel-Crafts) | Alkylated this compound |
| Propanoic Acid Side Chain | ||
| Reduction of Ketone Precursor | Reducing Agent (e.g., H2/Raney Ni) | 1-(2,6-Dimethylphenoxy)-2-propanamine |
Stereochemical Aspects and Conformational Analysis of 2 2,6 Dimethylphenoxy Propanoic Acid
Chiral Properties and Enantiomerism of 2-(2,6-Dimethylphenoxy)propanoic Acid
This compound possesses a single stereocenter at the second carbon atom of the propanoic acid chain, the alpha-carbon, to which four different groups are attached: a hydrogen atom, a methyl group, a carboxyl group, and a 2,6-dimethylphenoxy group. This structural feature renders the molecule chiral, meaning it is not superimposable on its mirror image.
This chirality gives rise to the existence of two enantiomers: (R)-2-(2,6-dimethylphenoxy)propanoic acid and (S)-2-(2,6-dimethylphenoxy)propanoic acid. Enantiomers are stereoisomers that are mirror images of each other. While they share the same chemical formula and connectivity, they differ in the three-dimensional arrangement of their atoms.
The physical and chemical properties of enantiomers are identical in an achiral environment, with one notable exception: their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation is a characteristic physical property of a chiral compound.
Table 1: General Properties of Enantiomers of this compound
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture (1:1) |
| Chemical Formula | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ | C₁₁H₁₄O₃ |
| Molar Mass | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Melting Point | Identical to the other enantiomer | Identical to the other enantiomer | May differ from the enantiomers |
| Boiling Point | Identical to the other enantiomer | Identical to the other enantiomer | May differ from the enantiomers |
| Solubility | Identical to the other enantiomer | Identical to the other enantiomer | May differ from the enantiomers |
| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | Zero |
Characterization of Stereoisomers by Advanced Spectroscopic Techniques
Distinguishing between and characterizing the enantiomers of this compound requires specialized analytical techniques that are sensitive to chirality.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the enantiomers of chiral compounds. schrodinger.comnih.gov By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column material, leading to different retention times and thus their separation. For aryloxyphenoxypropanoic acids, various CSPs, including those based on polysaccharides and proteins, have been successfully employed. schrodinger.com
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In a standard NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral shift reagent, such as lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can induce diastereomeric interactions with the enantiomers. mit.edursc.org This results in the formation of transient diastereomeric complexes that have different magnetic environments, leading to the separation of signals for the corresponding protons or carbons in the NMR spectrum, allowing for their differentiation and the determination of enantiomeric purity. mit.edu
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govcam.ac.uk This technique provides detailed information about the three-dimensional structure of molecules in solution. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT), the absolute configuration ((R) or (S)) of an enantiomer can be unambiguously determined. nih.gov This method has been successfully applied to determine the absolute configuration of other chiral α-aryloxypropanoic acids. nih.gov
Table 2: Spectroscopic Techniques for Stereoisomer Characterization
| Technique | Principle | Information Obtained |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. schrodinger.comnih.gov | Separation of enantiomers, determination of enantiomeric purity. |
| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. mit.edursc.org | Differentiation of enantiomers, determination of enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govcam.ac.uk | Determination of absolute configuration, conformational analysis in solution. nih.gov |
Conformational Dynamics and Energy Landscapes through Experimental and Theoretical Studies
The biological activity and physical properties of this compound are not only determined by its configuration but also by its conformation. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape.
Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules. mit.edu By performing a systematic conformational search, it is possible to identify the low-energy conformers and to calculate the potential energy surface for the rotation around key bonds. mit.edu These calculations can reveal the most stable conformations and the energy barriers between them. For similar molecules, it has been shown that the orientation of the carboxylic acid group and the aryloxy group are crucial for stability. nih.gov
Experimental Studies: Vibrational Circular Dichroism (VCD) is also a valuable experimental technique for conformational analysis in solution. nih.gov The VCD spectrum is highly sensitive to the molecular conformation, and by comparing the experimental spectrum with the calculated spectra of different conformers, it is possible to determine the predominant conformation in solution. nih.gov
Table 3: Key Dihedral Angles in the Conformational Analysis of this compound
| Dihedral Angle | Description | Influence on Conformation |
| C(aryl)-O-Cα-C(methyl) | Rotation around the ether linkage. | Determines the orientation of the propanoic acid moiety relative to the phenyl ring. |
| O-Cα-C(carboxyl)=O | Rotation around the Cα-C(carboxyl) bond. | Influences the orientation of the carboxyl group. |
| H-Cα-C(carboxyl)=O | Rotation of the alpha-proton relative to the carboxyl group. | Contributes to the overall shape and potential for intramolecular interactions. |
Influence of Stereochemistry on Molecular Recognition and Biological Interactions
The stereochemistry of this compound plays a pivotal role in its biological activity, a common phenomenon for chiral molecules. Many aryloxyphenoxypropionic acid derivatives are known to be potent herbicides, and their efficacy is often highly enantioselective.
The primary mode of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in plants. nih.gov The inhibition of this enzyme disrupts the production of lipids, which are essential for cell membrane formation and energy storage, ultimately leading to plant death.
Research has consistently shown that for most aryloxyphenoxypropionate herbicides, the (R)-enantiomer is the biologically active form, while the (S)-enantiomer is often inactive or significantly less active. This stereoselectivity arises from the specific three-dimensional structure of the active site of the ACCase enzyme. The (R)-enantiomer has the correct spatial arrangement of its functional groups to bind effectively to the enzyme's active site, leading to its inhibition. The (S)-enantiomer, being a mirror image, does not fit as well into the active site and therefore cannot inhibit the enzyme as effectively.
Molecular Docking Studies: Computational molecular docking is a valuable tool for visualizing and understanding the interactions between a ligand, such as this compound, and its target protein, like ACCase. nih.govmdpi.com These studies can model the binding of both the (R) and (S) enantiomers into the active site of the enzyme, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for the observed stereoselectivity. nih.gov
Table 4: Differential Biological Activity of this compound Enantiomers
| Enantiomer | Biological Activity (Herbicidal) | Interaction with Acetyl-CoA Carboxylase (ACCase) |
| (R)-Enantiomer | High | Strong binding to the active site, leading to potent inhibition of the enzyme. nih.gov |
| (S)-Enantiomer | Low to negligible | Weak or no binding to the active site, resulting in little to no inhibition. |
| Racemic Mixture | Moderate | Activity is primarily due to the presence of the (R)-enantiomer. |
Structure Activity Relationship Sar Studies and Molecular Design of 2 2,6 Dimethylphenoxy Propanoic Acid Analogs
Elucidation of Structural Determinants for Biological and Biochemical Activity
The biological and biochemical activity of 2-(2,6-dimethylphenoxy)propanoic acid analogs is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in identifying the critical structural determinants necessary for their function. The core structure consists of three key components: the substituted phenyl ring, the ether linkage, and the propanoic acid side chain. Modifications to each of these regions have been shown to significantly impact activity.
The Phenyl Ring: The substitution pattern on the phenoxy ring is a crucial determinant of activity. The presence of the two methyl groups at positions 2 and 6 is particularly significant. These ortho substituents create steric hindrance, which can lock the phenoxy group in a specific conformation relative to the propanoic acid side chain. This defined three-dimensional structure is often essential for optimal interaction with biological targets. In related series of phenoxyacetic and benzyloxyacetic acid derivatives, the potency of compounds has been shown to have a positive correlation with the hydrophobic (π) and electronic (σ) parameters of substituents on the benzene (B151609) ring. nih.govresearchgate.net
The Propanoic Acid Side Chain: The carboxylic acid group is a key feature, often acting as a crucial binding motif to target proteins through ionic interactions or hydrogen bonding. The stereochemistry of the chiral center in the propanoic acid moiety (the α-carbon) can also play a pivotal role in biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it will have a more favorable three-dimensional fit with the asymmetric binding site of its target receptor or enzyme.
Research into related compounds, such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist, underscores the importance of the 2,6-dimethylphenoxy moiety. nih.gov In the design of DDPH analogs, modifications were made to other parts of the molecule to improve metabolic stability and duration of action, while the 2,6-dimethylphenoxy group was retained as the core structural element for receptor interaction. nih.gov For instance, introducing halogen, methyl, or cyano groups at the 3- or 4-position of the aromatic ring A (the dimethylphenoxy ring) was explored to block hydroxylation, a common metabolic pathway. nih.gov
A summary of key structural determinants is presented in the table below.
| Molecular Fragment | Structural Feature | Impact on Activity |
| Phenyl Ring | 2,6-Dimethyl Substitution | Creates steric hindrance, fixes conformation, crucial for target binding. |
| Other Ring Substituents | Hydrophobicity (π) and electronic character (σ) of substituents can modulate potency. nih.govresearchgate.net | |
| Propanoic Acid | Carboxylic Acid Group | Essential for binding to target sites via ionic or hydrogen bonds. |
| α-Methyl Group | Creates a chiral center; stereochemistry is often critical for selective activity. | |
| Ether Linkage | Oxygen Atom | Maintains molecular conformation and can act as a hydrogen bond acceptor. |
Rational Design and Synthesis of Novel this compound Derivatives
The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties. The goal of rational design is to purposefully create new molecules with a specific biological effect, moving beyond the trial-and-error approach of traditional drug discovery. mdpi.comnih.gov
One common strategy involves the synthesis of analogs where specific functional groups are modified to enhance interactions with the target or to block metabolic pathways. For example, based on the metabolic pathways of related compounds, derivatives of this compound could be designed to incorporate substituents that are resistant to metabolic degradation, thereby prolonging their biological effect. nih.gov
The synthesis of such derivatives often involves multi-step chemical processes. A general synthetic route could start from 2,6-dimethylphenol (B121312), which is reacted with an appropriate ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate) under basic conditions to form the ether linkage. Subsequent hydrolysis of the ester yields the desired this compound. To create novel derivatives, either a substituted 2,6-dimethylphenol or a modified propanoic acid starting material can be used.
For instance, the synthesis of novel 2-phenylpropionic acid derivatives has been achieved through procedures involving steps like cyanation, hydrolysis, and substitution reactions to introduce various functional groups. nih.gov Similar synthetic methodologies can be adapted for the creation of this compound analogs.
Examples of rational design strategies include:
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., a tetrazole) to potentially improve absorption or alter binding affinity.
Conformational Constraint: Introducing cyclic structures or additional bulky groups to further restrict the molecule's conformation and enhance selectivity for a specific target.
Prodrugs: Esterifying the carboxylic acid to create a more lipophilic prodrug that can more easily cross cell membranes, later being hydrolyzed by intracellular esterases to release the active acidic drug.
The synthesis of a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives highlights a synthetic approach where a propanoic acid moiety is incorporated into a more complex heterocyclic system through condensation reactions. nih.gov This demonstrates how the core propanoic acid structure can be used as a building block for entirely new classes of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models allow for the prediction of the activity of newly designed, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. jocpr.comnih.gov
For phenoxyacetic acid derivatives, Hansch-type QSAR analyses have been successfully applied to correlate physicochemical properties with in vitro activities. nih.govresearchgate.net These models typically use descriptors such as:
Hydrophobicity (π or logP): Describes the compound's partitioning between an oily and an aqueous phase. Potency often correlates positively with the hydrophobicity of substituents. nih.govresearchgate.net
Electronic Parameters (σ): Such as the Hammett constant, which quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. Positive correlations with sigma constants indicate that electron-withdrawing groups may enhance activity. nih.govresearchgate.net
Steric Parameters (e.g., Molar Refractivity, MR): Relates to the volume and polarizability of a substituent. In some cases, negative correlations with MR suggest that bulky substituents may be detrimental to activity. nih.govresearchgate.net
A typical QSAR equation might take the following linear form: log(1/C) = k1(logP) + k2(σ) + k3(MR) + constant Where C is the concentration required to produce a given biological effect, and k1, k2, and k3 are coefficients determined by regression analysis.
In a study on phenoxyacetic and benzyloxyacetic acid derivatives as antisickling agents, a QSAR equation was developed with a correlation coefficient of 0.872 for the phenoxyacetic acids, demonstrating a strong correlation between the chosen descriptors and the observed activity. nih.govresearchgate.net More advanced techniques like 3D-QSAR (e.g., CoMFA and CoMSIA) can also be used, which consider the three-dimensional fields (steric and electrostatic) around the molecules to generate more sophisticated predictive models. mdpi.com These models can produce contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct guidance for the design of new analogs. mdpi.com
The table below summarizes common parameters used in QSAR modeling for this class of compounds.
| QSAR Parameter | Description | Typical Influence on Activity |
| Hydrophobicity (logP, π) | Partitioning between lipid and aqueous phases. | Often a positive correlation; increased hydrophobicity can improve membrane permeability and target interaction. nih.govresearchgate.net |
| Electronic (σ) | Electron-donating/withdrawing nature of substituents. | Can be positive or negative depending on the specific biological target's requirements. nih.govresearchgate.net |
| Steric (MR, Es) | Size and shape of substituents. | Can be detrimental if bulky groups hinder binding to the active site. nih.govresearchgate.net |
| Topological Descriptors | Describe molecular connectivity and branching. | Used to capture aspects of molecular size and shape. |
By leveraging these computational models, researchers can prioritize the synthesis of compounds with the highest predicted activity, accelerating the development of novel and effective this compound derivatives.
Biological and Biochemical Mechanisms of Action of 2 2,6 Dimethylphenoxy Propanoic Acid
Identification and Characterization of Molecular Targets
The primary molecular target for many aryloxyphenoxypropionate (AOPP) compounds, the chemical class to which 2-(2,6-Dimethylphenoxy)propanoic acid belongs, is the enzyme acetyl-CoA carboxylase (ACCase). researchgate.net ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. researchgate.netsdiarticle3.com By inhibiting ACCase, these compounds effectively block the fatty acid synthesis pathway, which is essential for the formation of cell membranes and other vital cellular components. sdiarticle3.com
In addition to ACCase inhibition, compounds with a similar structure to this compound, particularly those classified as synthetic auxins, have another key molecular target: the F-box protein family of auxin receptors, which includes Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. nih.govnih.gov These receptors are central components of the auxin signaling pathway. When a synthetic auxin binds to a TIR1/AFB receptor, it stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. nih.govnih.gov This interaction signals for the degradation of the Aux/IAA repressor, leading to the activation of auxin-responsive genes. nih.gov
Investigation of Cellular and Subcellular Effects
The inhibition of acetyl-CoA carboxylase by aryloxyphenoxypropionates has profound effects at the cellular and subcellular levels in susceptible plants. The disruption of fatty acid biosynthesis leads to a depletion of lipids necessary for building and maintaining cellular membranes, including the plasma membrane and organellar membranes within the chloroplasts and mitochondria. sdiarticle3.com This can result in a loss of membrane integrity, leading to leakage of cellular contents and ultimately cell death. sdiarticle3.com
Furthermore, the auxin-like activity of related compounds can trigger a cascade of cellular events. The degradation of Aux/IAA repressors leads to the uncontrolled expression of auxin-responsive genes. nih.gov This aberrant gene expression can cause a variety of cellular and subcellular disruptions, including disorganized cell growth and division, and abnormal cellular differentiation. At a subcellular level, these changes can manifest as alterations in the cytoskeleton and cell wall architecture.
Interactions with Specific Enzymatic Pathways and Metabolic Processes
The primary enzymatic pathway affected by this compound and its analogs is fatty acid synthesis, through the inhibition of acetyl-CoA carboxylase (ACCase). researchgate.net This enzyme is a key regulatory point in the conversion of carbohydrates into fatty acids. Its inhibition leads to a metabolic bottleneck, preventing the production of the building blocks for lipids.
The auxin-like activity of this compound class also leads to significant metabolic and enzymatic pathway alterations. The overstimulation of auxin signaling pathways can lead to an increase in the synthesis of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA). nih.govresearchgate.net This hormonal imbalance disrupts normal metabolic processes. For instance, increased ethylene production can lead to senescence and cell death, while elevated ABA levels can cause stomatal closure, inhibiting photosynthesis and leading to the production of reactive oxygen species (ROS). nih.gov
Mechanistic Insights into Plant Growth Regulator Activity
Effects on Plant Physiological Responses and Development
As a plant growth regulator, this compound and related compounds can elicit a range of physiological responses, primarily due to their auxin-like properties. At low concentrations, synthetic auxins can promote cell elongation, root initiation, and fruit development. However, at higher, herbicidal concentrations, they cause uncontrolled and disorganized growth. nih.gov
This leads to a variety of visible symptoms in susceptible plants, including epinasty (downward bending of leaves and stems), stem twisting and swelling, and callus formation. These abnormal growth patterns are a direct result of the disruption of normal developmental processes regulated by auxin. Ultimately, these physiological disruptions, combined with the inhibition of essential metabolic pathways, lead to the death of the plant.
| Physiological Effect | Observation at Low Concentration | Observation at High Concentration |
| Cell Elongation | Promotion | Uncontrolled and disorganized |
| Root Development | Initiation of adventitious roots | Inhibition of primary root growth |
| Stem Growth | Normal | Twisting, swelling, and epinasty |
| Overall Plant Health | Growth regulation | Lethal damage and death |
Molecular Basis of Auxin-Like or Other Plant Hormone Activity
The molecular basis for the auxin-like activity of this compound lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA). nih.gov Structurally, synthetic auxins share features with IAA that allow them to bind to the TIR1/AFB family of auxin co-receptors. nih.gov
Analytical Chemistry and Advanced Characterization Techniques for 2 2,6 Dimethylphenoxy Propanoic Acid
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatography is essential for separating 2-(2,6-Dimethylphenoxy)propanoic acid from impurities, starting materials, and byproducts. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its potential contaminants.
Gas Chromatography (GC) for Volatile Species and Reaction Monitoring
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to convert the polar carboxylic acid group into a more volatile ester, such as a methyl ester. This process minimizes peak tailing and improves chromatographic resolution. nih.gov
GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for monitoring the progress of synthesis reactions. By analyzing small samples from the reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product and any byproducts. nih.gov
Typical GC conditions for the analysis of related phenoxypropanoic acid methyl esters might include:
| Parameter | Value |
| Column | Capillary column (e.g., PE-5MS, 30m x 0.250mm x 0.250µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 75°C, ramped to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The data in this table is representative of methods used for similar compounds and serves as a general guideline. thepharmajournal.com
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Isomers and Related Compounds
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally labile compounds like this compound. It is particularly adept at separating the target compound from its isomers and other closely related acidic compounds. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The pH of the mobile phase is a critical parameter; it is usually kept acidic to suppress the ionization of the carboxylic acid group, which ensures good retention and sharp, symmetrical peaks. nih.gov
HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer (LC-MS) allows for both quantification and identification of the separated components. nih.gov This is crucial for purity assessment and for the quantitative analysis of the compound in various matrices. eurl-pesticides.eulcms.cz
Example HPLC conditions for separating phenoxy acid herbicides:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (acidified with formic or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis (e.g., 220-280 nm) or Mass Spectrometry (MS) |
| Column Temperature | 30 °C |
This table presents typical conditions for the analysis of related phenoxy acids, which can be adapted for this compound. nih.govnih.gov
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy provides fundamental information about the molecular structure, connectivity, and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons on the propanoic acid chain, and the two methyl groups on the phenyl ring. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm). docbrown.infonagwa.com
¹³C NMR Spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound would show separate signals for the carbonyl carbon, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the methine carbon, and the methyl carbons. docbrown.infolibretexts.org The carbonyl carbon is particularly characteristic, appearing far downfield (typically 170-185 ppm). libretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃:
| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Carboxyl (-COOH) | >10.0 | broad s | ~175-180 |
| Aromatic (-CH-) | 6.8 - 7.2 | m | ~120-130 |
| Aromatic (C-O, C-CH₃) | - | - | ~130-155 |
| Propanoic Acid (-CH-) | ~4.7 | q | ~70-75 |
| Phenyl Methyls (-CH₃) | ~2.2 | s | ~15-20 |
| Propanoic Methyl (-CH₃) | ~1.6 | d | ~18-22 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual values may vary. docbrown.infodocbrown.infolibretexts.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is analyzed by MS, it is first ionized, often by electron impact (EI) or electrospray ionization (ESI).
The resulting mass spectrum will show a peak for the molecular ion [M]⁺ or a pseudo-molecular ion like [M+H]⁺ or [M-H]⁻, which confirms the molecular weight of 194.23 g/mol . The molecule will also break apart into characteristic fragment ions. A key fragmentation pathway for phenoxyalkanoic acids is the cleavage of the ether bond, which can lead to a prominent peak corresponding to the 2,6-dimethylphenoxide ion or the 2,6-dimethylphenol (B121312) cation radical. chim.lulibretexts.org Another common fragmentation is the loss of the carboxyl group (-COOH). libretexts.org
Expected Key Fragments in the EI Mass Spectrum:
| m/z | Proposed Fragment Identity |
| 194 | [M]⁺, Molecular Ion |
| 149 | [M - COOH]⁺ |
| 122 | [C₈H₁₀O]⁺, 2,6-Dimethylphenol radical cation |
| 121 | [C₈H₉O]⁺, 2,6-Dimethylphenoxide cation |
| 107 | [C₇H₇O]⁺, Loss of methyl from phenoxide fragment |
| 77 | [C₆H₅]⁺, Phenyl cation |
This table lists potential fragments based on the general fragmentation patterns of carboxylic acids and aromatic ethers. chim.lulibretexts.orgdocbrown.info
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.infoshout.education A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. docbrown.info Other significant peaks would include C-H stretches for the aromatic and aliphatic portions, C-O stretching for the ether and carboxylic acid groups, and C=C stretches for the aromatic ring. docbrown.infoquora.com
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2850-3000 | C-H stretch (Aliphatic) |
| 3010-3100 | C-H stretch (Aromatic) |
| 1700-1725 (strong) | C=O stretch (Carbonyl) |
| ~1600, ~1475 | C=C stretch (Aromatic Ring) |
| 1200-1300 | C-O stretch (Ether & Acid) |
Data is based on characteristic infrared absorption frequencies for organic functional groups. docbrown.infodocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The 2,6-dimethylphenoxy group is the primary chromophore in this molecule. It would be expected to absorb UV light in the region of 260-280 nm, with potential shifts depending on the solvent used. This technique is particularly useful for quantitative analysis using an HPLC-UV detector.
Environmental Fate and Degradation Pathways of 2 2,6 Dimethylphenoxy Propanoic Acid
Microbial Biotransformation and Metabolism in Environmental Systems
Microbial biotransformation is the principal mechanism driving the degradation of phenoxyalkanoic acid herbicides in the environment. A diverse array of soil and aquatic microorganisms have been shown to utilize these compounds as a source of carbon and energy. The degradation pathways for phenoxypropanoic acids are well-documented for related compounds and are expected to be similar for 2-(2,6-dimethylphenoxy)propanoic acid.
The initial and rate-limiting step in the aerobic degradation of many phenoxyalkanoic acids is the cleavage of the ether bond. This is often catalyzed by α-ketoglutarate-dependent dioxygenases. For instance, Sphingomonas herbicidovorans MH possesses two such dioxygenases that are specific for the (R) and (S) enantiomers of mecoprop (B166265). Similarly, Sphingomonas paucimobilis has been shown to degrade the herbicide diclofop-methyl, initiating the process by cleaving the ether linkage to form diclofop (B164953) acid, which is then further metabolized to 4-(2,4-dichlorophenoxy)phenol (B1294805) and 2,4-dichlorophenol. The accumulation of the latter suggests that some microorganisms can only partially metabolize the compound.
Bacterial consortia often exhibit a more complete degradation of these compounds. A community comprising Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus was found to collectively mineralize mecoprop, even though no single member could accomplish this alone. Another consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was also shown to degrade mecoprop. Furthermore, a pure culture of Stenotrophomonas maltophilia isolated from an aquifer demonstrated the ability to degrade a range of phenoxyalkanoic acids, including mecoprop and dichlorprop.
The general metabolic pathway for phenoxypropanoic acids in these microorganisms involves the initial ether cleavage to yield the corresponding phenol (B47542) and a propionate (B1217596) side chain. The resulting 2,6-dimethylphenol (B121312) from this compound would then likely undergo further degradation, typically through hydroxylation and subsequent ring cleavage, eventually leading to intermediates of central metabolic pathways, such as the Krebs cycle.
Table 1: Microorganisms Involved in the Degradation of Structurally Similar Phenoxypropanoic Acids
| Microorganism/Consortium | Related Compound Degraded | Key Degradation Steps |
|---|---|---|
| Sphingomonas herbicidovorans | Mecoprop, Dichlorprop | Enantioselective ether cleavage by specific dioxygenases. |
| Sphingomonas paucimobilis | Diclofop-methyl | Ether cleavage to diclofop acid, followed by further breakdown. |
| Consortium: Alcaligenes denitrificans, Pseudomonas glycinea, Pseudomonas marginalis | Mecoprop | Exclusive degradation of the (R)-(+)-isomer. |
| Stenotrophomonas maltophilia | Mecoprop, Dichlorprop | Utilization of various phenoxyalkanoic acids as a sole carbon source. |
Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)
In addition to microbial action, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound in the environment, particularly in aquatic systems.
Photolysis , or photodegradation, is the breakdown of compounds by light, especially ultraviolet (UV) radiation from sunlight. Phenoxyacetic acid herbicides are known to undergo photolytic degradation. The rate and extent of this process are influenced by factors such as water clarity, depth, and the presence of photosensitizing substances in the water. For related compounds like 2,4-D, direct photolysis in water is generally a slow process. However, the presence of substances like titanium dioxide (TiO2) can significantly enhance photodegradation through photocatalysis.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phenoxy acid herbicides, hydrolysis is particularly relevant for their ester formulations, converting them to the acid form. The acid form of many phenoxy acids is generally stable to hydrolysis under typical environmental pH conditions. However, the rate of hydrolysis is dependent on pH and temperature, with higher temperatures and alkaline conditions generally increasing the rate of degradation for some related compounds. For example, the hydrolysis of 1,3-dichloropropene, another chlorinated pesticide, is pH-dependent, with a half-life of 9.8 days at 20°C in deionized water. While the ether linkage in this compound is relatively stable, extreme pH conditions could potentially lead to slow hydrolysis over extended periods.
Table 2: Factors Influencing Abiotic Degradation of Phenoxy Acid Herbicides
| Degradation Process | Influencing Factors | General Observations for Related Compounds |
|---|---|---|
| Photolysis | Sunlight intensity (UV radiation), Water clarity, Presence of photosensitizers (e.g., TiO2) | Generally a slow process in water but can be enhanced by photocatalysts. |
| Hydrolysis | pH, Temperature, Chemical structure (ester vs. acid form) | More significant for ester forms. Acid forms are generally stable at neutral pH. Rates increase with temperature and at alkaline or acidic pH for some compounds. |
Bioremediation Potential and Engineered Degradation Approaches
The ability of microorganisms to degrade phenoxypropanoic acids opens up possibilities for bioremediation of contaminated sites. Bioremediation strategies can involve bioaugmentation, where specific microbial degraders are introduced to a contaminated environment, or biostimulation, where the growth and activity of indigenous degrading populations are enhanced by adding nutrients or electron acceptors.
Given that bacteria like Sphingomonas and Alcaligenes have shown the ability to degrade related compounds, these genera represent promising candidates for the bioremediation of sites contaminated with this compound. The use of microbial consortia may be particularly effective, as different species can work synergistically to achieve complete mineralization of the compound.
Engineered degradation approaches offer a more targeted strategy for bioremediation. This can involve the genetic modification of bacteria to enhance their degradative capabilities. Research into the genetic basis of phenoxyalkanoic acid degradation has identified key genes, such as sdpA and rdpA, which code for the stereospecific dioxygenases responsible for the initial ether cleavage in Sphingomonas herbicidovorans. These genes could potentially be transferred to other robust bacterial strains to create engineered organisms with enhanced degradation efficiency for a range of phenoxypropanoic acids. For example, Pseudomonas species have been genetically modified to enhance the degradation of 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides. Such approaches could be adapted for this compound, providing a powerful tool for the cleanup of contaminated soil and water.
Computational Chemistry and Molecular Modeling Studies of 2 2,6 Dimethylphenoxy Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. ekb.eg For 2-(2,6-Dimethylphenoxy)propanoic acid, DFT calculations can provide a detailed picture of its molecular orbitals and electron density distribution.
Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net
From these fundamental properties, a range of reactivity descriptors can be calculated to predict how this compound might behave in chemical reactions. These descriptors, rooted in conceptual DFT, offer a quantitative framework for assessing reactivity. mdpi.comsemanticscholar.org
Table 1: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | (IP + EA) / 2 | A measure of the tendency to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | χ2 / (2η) | A measure of the ability to act as an electrophile. |
This table presents theoretical reactivity indices that can be calculated for this compound using DFT. The actual values would be obtained from specific computational studies.
By analyzing these descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack on the molecule, providing insights into its potential metabolic pathways and interactions with biological macromolecules. researchgate.netscielo.org.mx
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it might interact with biological targets, such as enzymes. frontiersin.org
A key application of MD is in conformational analysis . The molecule possesses several rotatable bonds, allowing it to adopt a multitude of three-dimensional shapes or conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are more likely to be biologically active. nih.govmdpi.com This is crucial as the specific 3D structure of a ligand is often what dictates its ability to bind to a protein's active site.
Furthermore, MD simulations are instrumental in studying ligand-target interactions . By placing the this compound molecule in a simulated environment with a target protein, researchers can observe the binding process in atomic detail. These simulations can reveal:
The preferred binding pose of the ligand within the active site.
The key amino acid residues involved in the interaction.
The types of non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The free energy of binding, which provides a quantitative measure of the affinity of the ligand for the target.
This information is critical in rational drug design and in understanding the molecular basis of a compound's biological activity. frontiersin.org
In Silico Prediction of Spectroscopic Parameters and Biological Activity
Computational methods can predict various spectroscopic parameters, which can aid in the identification and characterization of this compound. For instance, quantum chemical calculations can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.
In the realm of biological activity, Quantitative Structure-Activity Relationship (QSAR) models are powerful predictive tools. tandfonline.comresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenoxypropanoic acids, QSAR models can be developed to predict activities such as herbicidal potency or potential toxicity. mdpi.com
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Rings, Number of Hydrogen Bond Donors/Acceptors |
| Topological | Connectivity Indices, Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges |
Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new or untested compounds like this compound. dovepress.com This in silico screening can prioritize compounds for further experimental testing, saving time and resources in the drug discovery or pesticide development process.
Predictive Modeling for Environmental Fate and Degradation Pathways
Understanding the environmental fate of a chemical is crucial for assessing its potential impact on ecosystems. Predictive models can provide valuable insights into the persistence, bioaccumulation, and degradation of this compound in the environment. researchgate.netresearchgate.net
Models such as the US EPA's EPI Suite™ can estimate key physicochemical properties that influence environmental fate, including: ncsu.edu
Log Kow (Octanol-Water Partition Coefficient): Indicates the tendency of a chemical to partition into fatty tissues.
Water Solubility: Affects the mobility of the compound in aquatic environments.
Vapor Pressure: Determines the likelihood of the compound to be present in the atmosphere.
Henry's Law Constant: Relates to the partitioning between air and water.
Based on these properties, multimedia environmental fate models can predict the distribution of the compound in different environmental compartments (air, water, soil, sediment). nih.gov
Furthermore, computational models can be used to predict the likely degradation pathways of this compound. This can involve both abiotic processes, such as photolysis, and biotic processes, like microbial degradation. nih.govacs.org By identifying potential degradation products, a more comprehensive assessment of the environmental risk can be made. nih.govresearchgate.net For instance, studies on other phenoxyalkanoic acid herbicides have shown that biodegradation is a significant removal mechanism in aerobic environments. nih.gov
Q & A
Basic: What are the optimized synthetic routes for 2-(2,6-dimethylphenoxy)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound involves alkylation and subsequent oxidation or carboxylation steps. A structurally analogous synthesis (e.g., 2,4-dichlorophenoxy acetate) begins with dissolving 2,6-dimethylphenol in methanol, followed by alkylation with a propionic acid derivative under acidic catalysis (e.g., H₂SO₄) and reflux (4–6 hours) . Key factors affecting yield include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
